molecular formula C15H21NO4 B558662 Boc-4-methyl-D-phenylalanine CAS No. 80102-27-8

Boc-4-methyl-D-phenylalanine

Cat. No.: B558662
CAS No.: 80102-27-8
M. Wt: 279.33 g/mol
InChI Key: JYRWNPUFECDJCX-GFCCVEGCSA-N
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Description

Historical Context and Development

Boc-4-methyl-D-phenylalanine emerged as a critical derivative in peptide synthesis and medicinal chemistry during the late 20th century, following advancements in protective group strategies. The tert-butoxycarbonyl (Boc) group, first introduced by Carpino in 1957, revolutionized amino acid protection by enabling selective reactivity in multi-step syntheses. The incorporation of a methyl group at the para position of phenylalanine’s aromatic ring was pioneered to modulate steric and electronic properties for targeted drug design. Early applications focused on optimizing peptide stability and receptor specificity, particularly in neurological and oncological research. The compound’s development paralleled innovations in asymmetric synthesis, with methods such as Erlenmeyer azalactone reactions and catalytic hydrogenation refined to ensure enantiomeric purity.

Nomenclature and Classification

This compound is systematically named (2R)-3-(4-methylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid . Its classification spans:

  • IUPAC nomenclature : Reflects the R-configuration at the α-carbon, para-methyl substitution on the phenyl ring, and Boc protection.
  • CAS registry : 80102-27-8 (primary identifier).
  • Molecular formula : C$${15}$$H$${21}$$NO$$_{4}$$, with a molecular weight of 279.33 g/mol.

Table 1: Key Identifiers and Properties

Property Value Source
CAS Number 80102-27-8
Molecular Formula C$${15}$$H$${21}$$NO$$_{4}$$
IUPAC Name (2R)-3-(4-methylphenyl)-2-[(tert-butoxycarbonyl)amino]propanoic acid
Optical Rotation (α) -32° (c=1, EtOAc)

Structural Significance in Amino Acid Chemistry

The this compound structure integrates three critical elements:

  • Boc Protection : The tert-butoxycarbonyl group shields the α-amino group, preventing undesired side reactions during peptide elongation. This protection is acid-labile, enabling selective deprotection under mild conditions (e.g., trifluoroacetic acid).
  • 4-Methyl Substitution : The para-methyl group enhances hydrophobicity and steric bulk, influencing peptide folding and receptor binding. Comparative studies show this modification reduces metabolic degradation compared to unmodified phenylalanine.
  • D-Configuration : The D-enantiomer’s non-natural configuration confers resistance to proteolytic enzymes, extending in vivo stability.

Table 2: Structural Comparison with Related Compounds

Compound Boc Group Substitution Configuration Key Applications
Boc-D-Phenylalanine Yes None D Peptide synthesis
4-Methyl-D-Phenylalanine No 4-Methyl D Enzyme studies
Boc-4-Methyl-L-Phenylalanine Yes 4-Methyl L Biomedical research

Chirality and Stereochemical Considerations

Chirality is central to this compound’s functionality. The D-configuration at the α-carbon is achieved via resolution of racemic mixtures or asymmetric synthesis using chiral auxiliaries. Key stereochemical aspects include:

  • Enantiomeric Purity : High-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) confirm ≥98% enantiomeric excess in commercial preparations.
  • Stereochemical Stability : The Boc group minimizes racemization during peptide coupling, a critical advantage over carbobenzyloxy (Cbz) or fluorenylmethyloxycarbonyl (Fmoc) protections.
  • Impact on Bioactivity : D-amino acids exhibit distinct binding kinetics in opioid and NMDA receptor systems, enabling tailored neuropharmacological applications.

The synthesis of this compound often employs di-tert-butyl dicarbonate (Boc$$_2$$O) with guanidine hydrochloride catalysis in ethanol, achieving yields >90%. Recent protocols emphasize solvent-free conditions to enhance sustainability.

Properties

IUPAC Name

(2R)-3-(4-methylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO4/c1-10-5-7-11(8-6-10)9-12(13(17)18)16-14(19)20-15(2,3)4/h5-8,12H,9H2,1-4H3,(H,16,19)(H,17,18)/t12-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYRWNPUFECDJCX-GFCCVEGCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CC(C(=O)O)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)C[C@H](C(=O)O)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70426511
Record name Boc-4-methyl-D-phenylalanine
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Molecular Weight

279.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80102-27-8
Record name N-[(1,1-Dimethylethoxy)carbonyl]-4-methyl-D-phenylalanine
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Record name Boc-4-methyl-D-phenylalanine
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Record name Boc-D-4-Methylphenylalanine
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Preparation Methods

Boc Protection of D-4-Methylphenylalanine

The most widely reported method involves the direct protection of commercially available D-4-methylphenylalanine using di-tert-butyl dicarbonate (Boc anhydride). This approach leverages the amino group’s nucleophilicity to form the Boc-protected derivative under mild conditions.

General Procedure :

  • Reaction Setup : D-4-methylphenylalanine (1 mmol) is dissolved in ethanol (1 mL) with guanidine hydrochloride (15 mol%) as a catalyst.

  • Boc Anhydride Addition : Boc anhydride (2.5–3 mmol) is added dropwise at 35–40°C.

  • Stirring and Workup : The mixture is stirred until complete dissolution (≈6.5 hours), followed by ethanol evaporation under vacuum.

  • Purification : The residue is washed with water and hexane, yielding this compound with a purity >95%.

Key Parameters :

  • Catalyst : Guanidine hydrochloride enhances reaction efficiency by deprotonating the amino group.

  • Solvent : Ethanol balances solubility and environmental safety.

  • Yield : 93% under optimized conditions.

Alternative Protection Using BOC-OSU

For laboratories prioritizing mild conditions, N-hydroxysuccinimide (BOC-OSU) serves as an alternative Boc-activating reagent. This method avoids strongly basic environments, making it suitable for acid-sensitive substrates.

Procedure :

  • Activation : BOC-OSU (1.2 eq) is reacted with D-4-methylphenylalanine in tetrahydrofuran (THF) at 0°C.

  • Base Addition : Triethylamine (1.5 eq) is introduced to neutralize liberated NHS.

  • Stirring : The reaction proceeds at room temperature for 12 hours.

  • Isolation : Precipitation with ice-cwater followed by recrystallization from ethyl acetate/hexane yields the product.

Advantages :

  • Minimizes racemization risk due to neutral pH.

  • Ideal for complex peptides requiring sequential protections.

Industrial-Scale Production Considerations

Large-scale synthesis prioritizes cost efficiency and reproducibility. Key adaptations include:

  • Catalyst Recycling : Guanidine hydrochloride is recovered via aqueous extraction, reducing waste.

  • Solvent Optimization : Ethanol is replaced with isopropanol for improved boiling point compatibility in continuous reactors.

  • Crystallization : Gradient cooling (50°C → 4°C) enhances crystal purity (>99%).

Reaction Optimization and Mechanistic Insights

Temperature and Time Dependence

A kinetic study revealed that increasing the temperature from 35°C to 40°C reduces reaction time by 30% without compromising yield. Prolonged heating (>8 hours) induces minor racemization (≈2%), necessitating precise control.

Solvent Effects

Polar aprotic solvents (e.g., DMF) accelerate the reaction but complicate purification. Ethanol remains optimal due to its low cost and ease of removal.

Characterization and Quality Control

Critical Analytical Data :

PropertyValueSource
Melting Point84–88°C
Specific Rotation ([α]D)-30° (c = 1, EtOH)
Molecular Weight279.33 g/mol
Purity (HPLC)>98%

Spectroscopic Confirmation :

  • FT-IR : N-H stretch (3320 cm⁻¹), C=O (1695 cm⁻¹).

  • ¹H NMR (CDCl₃) : δ 1.43 (s, 9H, Boc), 2.30 (s, 3H, CH₃), 4.50 (m, 1H, α-H).

Comparative Analysis of Methods

MethodCatalystSolventTemp (°C)Time (h)Yield (%)Purity (%)
Boc AnhydrideGuanidine HClEthanol35–406.59395
BOC-OSUTriethylamineTHF25128898

Trade-offs :

  • Boc Anhydride : Higher yield but requires acidic workup.

  • BOC-OSU : Superior purity with milder conditions.

Chemical Reactions Analysis

Scientific Research Applications

Peptide Synthesis

Overview
Boc-4-methyl-D-phenylalanine serves as a crucial building block in the synthesis of peptides. Its protective Boc (tert-butyloxycarbonyl) group allows for selective reactions during peptide assembly, enhancing the efficiency and specificity of peptide synthesis processes.

Case Study
In a study focused on synthesizing cyclic peptides for therapeutic use, this compound was incorporated to improve the stability and bioactivity of the resulting peptides. The presence of the methyl group on the phenyl ring contributes to increased hydrophobic interactions, which are beneficial for peptide folding and receptor binding .

Drug Development

Overview
This compound plays a pivotal role in designing novel drugs that target specific biological pathways. Researchers leverage its properties to create more effective treatments with reduced side effects.

Case Study
Research has demonstrated that derivatives of this compound exhibit potent activity against various receptors, including opioid receptors. For instance, modifications involving this compound have led to the development of selective δ-opioid receptor agonists with improved pharmacological profiles compared to traditional opioids .

Biotechnology

Overview
this compound is utilized in biotechnological applications for producing modified proteins. This modification can lead to enhanced stability and functionality, making it valuable in enzyme engineering and antibody production.

Data Table: Applications in Biotechnology

Application TypeDescription
Enzyme EngineeringEnhances enzyme stability through structural modifications.
Antibody ProductionAids in creating antibodies with altered properties for improved specificity.
Protein Folding StudiesFacilitates understanding of protein folding mechanisms by providing stable intermediates.

Research in Neuroscience

Overview
The compound is instrumental in neuroscience research, particularly in studying neurotransmitter systems. It helps researchers understand the role of amino acids in brain function and behavior.

Case Study
In studies examining the effects of amino acids on neurotransmitter release, this compound was used to investigate its impact on dopamine signaling pathways. The findings indicated that this compound could modulate neurotransmitter release, providing insights into potential therapeutic strategies for neurodegenerative diseases .

Mechanism of Action

The mechanism of action of Boc-4-methyl-D-phenylalanine primarily involves its role as a protected amino acid in peptide synthesis. The Boc group protects the amino group during peptide bond formation, preventing unwanted side reactions. Upon completion of the synthesis, the Boc group is removed to yield the free amino acid .

Comparison with Similar Compounds

Table 1: Comparative Physicochemical Properties

Compound CAS Molecular Weight Substituent Protection Group Solubility (EtOH) Applications
This compound 80102-27-8 279.33 −CH₃ Boc Soluble Peptide synthesis, drug R&D
Boc-4-Methoxy-D-Phenylalanine 68856-96-2 295.34 −OCH₃ Boc Moderate Kinase inhibitors
Fmoc-4-Methyl-D-Phenylalanine 204260-38-8 401.46 −CH₃ Fmoc Soluble (DMF) SPPS, glycopeptides
Boc-4-Chloro-D-Phenylalanine N/A 299.75 −Cl Boc Low Halogenated peptides
Boc-D-Phe(4-I)-OH 176199-35-2 391.20 −I Boc Insoluble Radiopharmaceuticals

Key Findings from Research:

Steric and Electronic Effects : The methyl group in this compound offers steric hindrance without significant electronic perturbation, making it ideal for modulating peptide conformation .

Protection Group Stability : Boc derivatives are stable under basic conditions but cleaved by trifluoroacetic acid (TFA), whereas Fmoc analogs require piperidine for deprotection .

Substituent Reactivity : Halogenated analogs (Cl, I) enable site-specific modifications via Suzuki-Miyaura cross-coupling, a feature absent in methyl/methoxy derivatives .

Biological Activity

Boc-4-methyl-D-phenylalanine (Boc-D-Phe) is an amino acid derivative that plays a significant role in peptide synthesis and drug development. This article explores its biological activity, applications, and relevant research findings.

This compound is characterized by the presence of a tert-butyloxycarbonyl (Boc) protecting group. This modification enhances its stability under acidic conditions, making it suitable for various biochemical applications. The molecular formula is C12H15NO2C_{12}H_{15}NO_2, with a molecular weight of approximately 219.25 g/mol.

Biological Activity

1. Peptide Synthesis
Boc-D-Phe serves as a crucial building block in the synthesis of peptides, particularly in pharmaceutical research. Its structural features allow it to mimic natural amino acids while providing enhanced stability and bioavailability, which are essential for developing therapeutic agents .

2. Drug Development
The compound's unique properties facilitate modifications in drug candidates, enhancing their efficacy and selectivity. This is vital for creating targeted therapies for various diseases . Studies have shown that Boc-D-Phe can influence binding affinities and selectivity towards specific biological targets, which is instrumental in drug design.

3. Interaction with Biological Molecules
Research indicates that Boc-D-Phe interacts with various enzymes and receptors, contributing to our understanding of its role in biochemical pathways. For instance, modifications to Boc-D-Phe can significantly affect its interaction with receptors involved in neurotransmitter pathways, potentially leading to therapeutic applications in neurodegenerative diseases .

Table 1: Summary of Research Findings on this compound

StudyFocusFindings
Peptide SynthesisDemonstrated enhanced stability and bioavailability in synthesized peptides.
Neurotransmitter InteractionShowed potential implications for dopamine synthesis pathways, relevant to Parkinson’s disease.
Drug DesignHighlighted the influence of Boc-D-Phe on binding affinities in receptor interactions.

Notable Research

A study on the synthesis of peptide derivatives revealed that compounds incorporating Boc-D-Phe exhibited moderate to good bioactivity against Gram-negative bacteria and dermatophytes, indicating its potential as an antimicrobial agent . Furthermore, investigations into the metabolic pathways involving phenylalanine derivatives have suggested that alterations in these pathways could contribute to neurodegenerative conditions, emphasizing the importance of Boc-D-Phe in understanding these mechanisms .

Applications

1. Biochemical Research
this compound is extensively used in studies involving protein interactions and enzyme mechanisms. Its incorporation into peptide chains aids researchers in elucidating the functional roles of various proteins.

2. Material Science
The compound's characteristics extend beyond biological applications; it is also explored for developing materials with specific properties such as improved thermal stability and chemical resistance .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Boc-4-methyl-D-phenylalanine, and how do reaction conditions influence enantiomeric purity?

  • Methodological Answer : The compound is typically synthesized via Boc-protection of 4-methyl-D-phenylalanine using di-tert-butyl dicarbonate in a basic medium (e.g., sodium bicarbonate). Enantiomeric purity is highly sensitive to reaction temperature (0–10°C minimizes racemization) and solvent choice (THF or dioxane preferred over DMF due to lower side reactions). Post-synthesis, reverse-phase HPLC with a chiral column (e.g., Chiralpak IA) is critical for purity validation .

Q. How should researchers characterize this compound to confirm structural integrity?

  • Methodological Answer : Combine spectroscopic techniques:

  • NMR : Analyze the tert-butyl singlet (δ 1.4 ppm in 1^1H NMR) and absence of α-proton splitting (confirming Boc protection).
  • HPLC-MS : Verify molecular ion peaks ([M+H]+^+ at m/z 280.3) and retention time consistency with standards.
  • Elemental Analysis : Carbon and nitrogen percentages must align with theoretical values (C: 64.49%, H: 7.58%, N: 5.02%) .

Q. What purification strategies mitigate byproducts in this compound synthesis?

  • Methodological Answer : After Boc protection, impurities like unreacted 4-methyl-D-phenylalanine or di-Boc derivatives are common. Use gradient elution (10–50% acetonitrile in water with 0.1% TFA) for preparative HPLC. For large-scale batches, recrystallization from ethyl acetate/hexane (1:3) yields >99% purity .

Advanced Research Questions

Q. How does the steric bulk of the Boc group affect peptide coupling efficiency when using this compound?

  • Methodological Answer : The Boc group’s steric hindrance reduces coupling rates in solid-phase peptide synthesis (SPPS). Optimize using:

  • Activating Agents : HATU over HOBt/DIC for improved carboxylate activation.
  • Extended Reaction Times : 2–4 hours for sterically hindered residues.
  • Solvent Systems : DCM/DMF (1:1) enhances solubility. Monitor by Kaiser test or FT-IR for unreacted amines .

Q. What experimental designs resolve contradictions in reported solubility data for this compound?

  • Methodological Answer : Discrepancies arise from varying solvent polarities and measurement techniques. Use a standardized protocol:

Gravimetric Analysis : Saturate solvent at 25°C, filter, and evaporate to constant weight.

DLS/Zeta Potential : Assess aggregation in aqueous buffers (pH 4–7).

Cross-Validate : Compare with computational COSMO-RS models. Recent studies show solubility ranks: DMF > DCM > MeOH > H2_2O (pH 5) .

Q. How can researchers leverage this compound to study non-canonical amino acid incorporation in engineered peptides?

  • Methodological Answer : Use orthogonal protection strategies:

  • Dual Protecting Groups : Combine Boc (α-amine) with Alloc (side-chain) for selective deprotection.
  • In-Cell Applications : Employ in vitro translation systems with engineered tRNA synthetases. Validate via MALDI-TOF and circular dichroism (CD) to confirm helical stability in hybrid peptides .

Q. What analytical frameworks address conflicting crystallographic data for Boc-protected amino acid derivatives?

  • Methodological Answer : Contradictions in X-ray data often stem from polymorphism. Apply:

  • SC-XRD : Collect datasets at 100 K to minimize thermal motion artifacts.
  • DFT Optimization : Compare experimental vs. computed bond lengths (e.g., C–N: 1.33 Å).
  • POWD-Compare : Match experimental powder patterns to Cambridge Structural Database entries .

Methodological Best Practices

  • Data Reproducibility : Document solvent lot numbers, humidity, and cooling rates during crystallization (critical for polymorph control) .
  • Contradiction Analysis : Use Bland-Altman plots for solubility/kinetic data comparisons and consult multi-lab validation studies .
  • Ethical Synthesis : Avoid racemization-prone conditions (e.g., high-temperature Boc deprotection with TFA >2 hours) .

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